molecular formula C6H7N3S B063796 4-Pyridylthiourea CAS No. 164670-44-4

4-Pyridylthiourea

Cat. No. B063796
M. Wt: 153.21 g/mol
InChI Key: HLOFIQOOOSRNFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Alkyl-N′-4-pyridylthioureas, intermediates for antihypertensive cyanoguanidines, involves the preparation from S-methyl 4-pyridyldithiocarbamate and the requisite amines. This method highlights the importance of efficient synthetic routes for creating 4-pyridylthiourea derivatives for potential pharmacological applications (Hansen & Peterson, 1984).

Molecular Structure Analysis

The study of molecular structures such as those involving 4-(2-Tetrathiafulvalenyl-ethenyl)pyridine ligands, which interact with rare earth complexes, sheds light on the intricate interactions and potential luminescent and magnetic properties of 4-pyridylthiourea derivatives (Pointillart et al., 2009).

Chemical Reactions and Properties

The reactivity of 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones towards various reagents, including thiourea, indicates the versatility of 4-pyridylthiourea in synthesizing compounds with potential analgesic and anti-inflammatory activities. This reactivity forms the basis for exploring 4-pyridylthiourea in drug development (El-Gazzar & Hafez, 2009).

Physical Properties Analysis

The study of compounds like 4-pyridyl-extended dithieno[3,2-b:2',3'-d]phospholes provides insights into the physical properties, including luminescence quantum yields and electrochemical features, of 4-pyridylthiourea derivatives. Such analyses are crucial for the development of new fluorescent probes and materials (Demay-Drouhard & Baumgartner, 2020).

Chemical Properties Analysis

The formation of 2-aminothiazolo[5,4-c]pyridines from pyridylthioureas through an intramolecular oxidation highlights the chemical versatility and reactivity of 4-pyridylthiourea derivatives. This demonstrates the compound's potential in synthesizing a wide array of chemically significant structures (Wu & Zhi, 2016).

Scientific Research Applications

Thioureas, including “4-Pyridylthiourea”, have gained attention due to their use in the synthesis of several important heterocyclic compounds . They have a multitude of bonding possibilities due to the presence of sulfur and nitrogen atoms, making their coordination chemistry toward metal ions significant .

  • Synthetic Precursors of New Heterocycles

    • Thioureas are used as synthetic precursors of new heterocycles .
    • They are used in the synthesis of several important heterocyclic compounds .
  • Pharmacological Applications

    • Thioureas exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .
    • They have been shown to have herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities .
  • Materials Science and Technology

    • Thioureas find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts .
    • They play a promising role in the fields of molecular recognition, materials science, agriculture, pharmaceuticals, and biological activities .
  • Coordination Complexes

    • Thioureas have gained significant attention due to their coordination chemistry toward metal ions .
    • They have tremendously enhanced ligating properties, resulting in the formation of transition metal complex compounds .
    • These ligands have a variety of coordination modes and have wide applications in biological systems .
  • Organocatalysts

    • Thiourea derivatives also act as organocatalysts and have been used in many reactions .
    • Their abilities in complex formation and as heterocycle synthons have great significance in organic synthesis .
  • Intermediate of Thiazoles

    • “4-Pyridylthiourea” is an intermediate of thiazoles .
    • Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and one nitrogen atom .
  • Asymmetric Multicomponent Reactions

    • Thiourea-based organic molecules show excellent catalytic activity in various transformations by their unique double H-bonding activation process .
    • Chiral organic molecules having a thiourea backbone are well-recognized catalysts for the enantioselective synthesis of diverse products from asymmetric two- or multicomponent reactions .
  • Synthesis of Complex Molecules

    • One-pot multiple bond-forming reactions under metal-free conditions have tremendous potential in organic and medicinal chemistry considering their synthetic efficiency and eco-friendliness .
    • In this direction, organocatalysis, i.e., the application of organic molecules as catalysts, in multicomponent reactions is one of the best combinations for the preparation of complex molecules in minimum steps under green reaction conditions .

Future Directions

The future directions of 4-Pyridylthiourea are not specified in the available resources. However, given its role as an intermediate of thiazoles1, it may continue to be important in the synthesis of these and related compounds.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

pyridin-4-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c7-6(10)9-5-1-3-8-4-2-5/h1-4H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOFIQOOOSRNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371943
Record name 4-Pyridylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridylthiourea

CAS RN

164670-44-4
Record name N-4-Pyridinylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164670-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 164670-44-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
HJ Petersen, CK Nielsen… - Journal of medicinal …, 1978 - ACS Publications
… V-neopentyl-lV/-4-pyridylthiourea or N-phenyl-iV'-S- or 4-pyridylthiourea; but here III were obtained in one step by reacting la with 2 equiv of cyanamide and dicyclohexylcarbodiimide (…
Number of citations: 187 pubs.acs.org
T Gardner, E Wenis, J Lee - The Journal of Organic Chemistry, 1957 - ACS Publications
… 4-pyridylthiourea,5 also showed no activity in the same test in which nicotinamide is active.6 All other … 4-Pyridylthiourea-l-oxide. 4-Aminopyridine-l-oxide hydrochloride (20 g.) was …
Number of citations: 18 pubs.acs.org
M Markowitz - The Journal of Organic Chemistry, 1957 - ACS Publications
of the free quaternary ammonium base and the ammonium salt of an anion. The kinship of the quaternary ammonium bases to the alkali metal hydroxides is well known. 6· 6 Accordingly…
Number of citations: 27 pubs.acs.org
D Rousseau - 1973 - search.proquest.com
… (67) in the preparation of N-4-pyridylthiourea, mp 116. The calculated N value for this product is 27.45% whereas Lieberman obtained an experimental value of only 26.87%. He was …
Number of citations: 3 search.proquest.com
ET Hansen, HJ Peterson - Synthetic Communications, 1984 - Taylor & Francis
N-Alkyl-N′-4-pyridylthioureas (4) which are intermediates for antihypertensive cyanoguanidines 1,2 have been prepared from S-methyl 4-pyridyldithiocarbamate (5) 3 and the requisite …
Number of citations: 7 www.tandfonline.com
C Schou, ER Ottosen, HJ Petersen, F Björkling… - Bioorganic & Medicinal …, 1997 - Elsevier
… Alternative orocedure: N-(6-(4-Chlorophenoxy)hexyl)-N'-4-pyridylthiourea (4.0 g, 11 mmol) was suspended in acetonitrile (23 ml) and dicyclohexylcarbodiimide (4.5 g, 22 mmol), …
Number of citations: 69 www.sciencedirect.com
EG Novikov, IN Tugarinova - Chemistry of Heterocyclic Compounds, 1970 - Springer
The reaction of 3-and 4-aminopyridines with some isocyanates and isothiocyanates has been studied, and it has been shown that in the majority of cases aryl isothiocyanates form …
Number of citations: 1 link.springer.com
BG Saha, SK BANERJI - Indian Journal …, 1983 - Council of Scientific and Industrial …
Number of citations: 3

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